molecular formula C10H19ClN2O B8070982 4-(Pyrrolidin-1-ylcarbonyl)piperidine hydrochloride

4-(Pyrrolidin-1-ylcarbonyl)piperidine hydrochloride

Cat. No.: B8070982
M. Wt: 218.72 g/mol
InChI Key: AMRCBOZEIDXUFA-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-ylcarbonyl)piperidine hydrochloride is a chemical compound that features a piperidine ring bonded to a pyrrolidine ring via a carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-ylcarbonyl)piperidine hydrochloride typically involves the reaction of piperidine with pyrrolidine in the presence of a carbonylating agent. One common method involves the use of phosgene or triphosgene as the carbonylating agent, which facilitates the formation of the carbonyl bond between the two rings . The reaction is usually carried out under anhydrous conditions and at controlled temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-ylcarbonyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

4-(Pyrrolidin-1-ylcarbonyl)piperidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-ylcarbonyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrrolidin-1-ylcarbonyl)piperidine hydrochloride is unique due to its specific structural configuration, which allows for distinct interactions with biological targets. This uniqueness makes it a valuable compound in drug discovery and other scientific research applications .

Properties

IUPAC Name

3-piperidin-1-ylpyrrolidine-1-carbaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c13-9-11-7-4-10(8-11)12-5-2-1-3-6-12;/h9-10H,1-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRCBOZEIDXUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(C2)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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